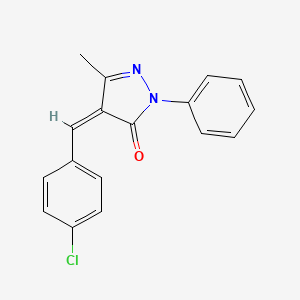

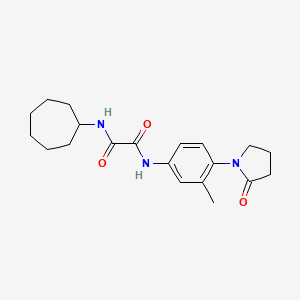

(4Z)-4-(4-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Structural Analysis

The compound (4Z)-4-(4-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a key subject in the synthesis and structural analysis within organic chemistry. Research efforts, such as those by Patel et al. (2013), focused on its synthesis, characterizations, molecular structure, and DFT studies, highlighting the importance of molecular geometry, vibrational wave numbers, and frontier molecular orbitals in understanding its properties (Patel, 2013).

Corrosion Inhibition

One significant application of pyrazolone derivatives is in the field of corrosion inhibition. Emregül and Hayvalı (2006) studied a Schiff base derived from pyrazolone, observing its potential in retarding the corrosion of steel in acidic solutions. Their work suggests the broader implications of such compounds in protecting metals from corrosion, thus extending their utility beyond theoretical chemistry into practical industrial applications (Emregül & Hayvalı, 2006).

Pharmacological Potential

The pharmacological potential of pyrazolone derivatives is also noteworthy. Karrouchi et al. (2021) synthesized and evaluated a novel pyrazole compound for its anti-diabetic properties, including α-glucosidase and α-amylase inhibition. Molecular docking studies further supported its potential as a potent α-glucosidase inhibitor, suggesting a promising avenue for the development of new anti-diabetic medications (Karrouchi et al., 2021).

Photophysical and Quantum Chemical Analysis

In addition to pharmacological applications, the photophysical properties of pyrazoline derivatives have been explored. Mati et al. (2012) conducted a combined theoretical and experimental investigation on the geometrical isomers of a pyrazoline derivative, focusing on their solvatochromic analysis and encapsulation within β-cyclodextrin nanocavities. This study highlights the potential of such compounds in understanding the behavior of molecular isomers in different media (Mati et al., 2012).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(4Z)-4-[(4-chlorophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O/c1-12-16(11-13-7-9-14(18)10-8-13)17(21)20(19-12)15-5-3-2-4-6-15/h2-11H,1H3/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJYICFWALJLBY-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4Z)-4-(4-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3-(2-chloroanilino)-3-oxopropyl]disulfanyl}-N-(2-chlorophenyl)propanamide](/img/structure/B2725983.png)

![3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one](/img/structure/B2725985.png)

![2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2725993.png)

![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2725995.png)

![(3Z)-3-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2725996.png)

![N-(6-methoxyquinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2726004.png)

![Methyl 3-{[(4-methylpyrimidin-2-yl)amino]methyl}benzoate](/img/structure/B2726005.png)